2-Bromo-1-(bromomethyl)-3-chlorobenzene
Overview
Description
2-Bromo-1-(bromomethyl)-3-chlorobenzene is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Non-Peptide Small Molecular Antagonists
One application involves the synthesis of benzamide derivatives, where "2-Bromo-1-(bromomethyl)-3-chlorobenzene" is used in the preparation of novel non-peptide CCR5 antagonists. These derivatives are synthesized through a series of reactions, including elimination, reduction, and bromization, and are characterized by their biological activity. This demonstrates the compound's role in developing potential therapeutic agents (H. Bi, 2015).
Molecular Structure Analysis
Another study focuses on the temperature dependence of dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene. This research provides insights into the fragmentation patterns and ion yields of these molecules at different temperatures, contributing to a deeper understanding of their electronic properties and reactivity (M. Mahmoodi-Darian et al., 2010).
Characterization of Benzamide Derivatives
Further applications include the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives. These compounds, derived from "this compound," are another set of non-peptide CCR5 antagonists with potential pharmacological uses. Their structure is determined through various spectroscopic methods, highlighting the compound's utility in medicinal chemistry (Cheng De-ju, 2014).
Preparation of CCR5 Antagonists
Another study elaborates on the preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, showcasing the role of "this compound" in creating complex molecules for therapeutic applications. The detailed structural analysis confirms the product's identity and potential as a CCR5 antagonist (H. Bi, 2014).
Electrochemical Studies
Research also extends to the field of electrochemistry, where the effects of bromomethane contamination in proton exchange membrane fuel cells are compared with chlorobenzene. This study provides insights into the degradation mechanisms and the impact of different halocarbons on fuel cell performance, indirectly highlighting the significance of understanding the chemical behavior of related bromo- and chlorobenzene compounds (Yunfeng Zhai et al., 2016).
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOCIVQFRGGCER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220453-60-1 | |
Record name | 2-bromo-1-(bromomethyl)-3-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.